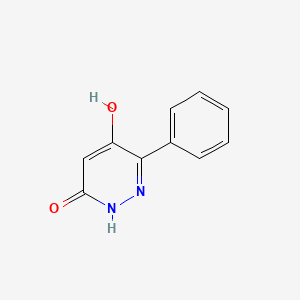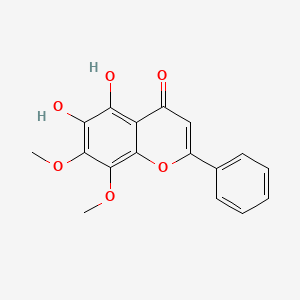![molecular formula C18H21N5O4 B12302013 N-[(2-Methylphenyl)methyl]-adenosine](/img/structure/B12302013.png)
N-[(2-Methylphenyl)methyl]-adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le métrifudil, également connu sous le nom de N-[(2-méthylphényl)méthyl]adénosine, est un agoniste synthétique du récepteur de l'adénosine. Il a été étudié pour ses applications thérapeutiques potentielles, en particulier dans les domaines de la neurologie et de la virologie. Le métrifudil s'est avéré prometteur pour bloquer la réplication de certains virus et pour moduler les activités neurologiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le métrifudil peut être synthétisé par un processus chimique en plusieurs étapes. La synthèse implique généralement la réaction de la 2-méthylbenzylamine avec l'adénosine dans des conditions spécifiques pour former le composé souhaité. Les conditions réactionnelles incluent souvent l'utilisation de solvants comme l'éthanol ou le diméthylsulfoxyde (DMSO) et peuvent nécessiter un contrôle de la température pour garantir un rendement optimal .
Méthodes de production industrielle
La production industrielle du métrifudil suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et d'équipements de pointe pour assurer la cohérence et la qualité. La production est effectuée dans des environnements contrôlés pour maintenir l'intégrité du composé .
Analyse Des Réactions Chimiques
Types de réactions
Le métrifudil subit diverses réactions chimiques, notamment :
Oxydation : Le métrifudil peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.
Substitution : Le métrifudil peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions impliquent souvent des températures et des niveaux de pH contrôlés pour garantir les résultats souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire différentes formes oxydées de métrifudil, tandis que la réduction peut produire divers dérivés réduits .
Applications de la recherche scientifique
Le métrifudil a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les interactions des récepteurs de l'adénosine et pour développer de nouvelles méthodologies de synthèse.
Biologie : Le métrifudil est utilisé dans la recherche sur les voies de signalisation cellulaire et les interactions récepteur-ligand.
Médecine : Le composé a été étudié pour son potentiel dans le traitement des troubles neurologiques et des infections virales.
Industrie : Le métrifudil est utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans les processus de contrôle de la qualité
Mécanisme d'action
Le métrifudil exerce ses effets en agissant comme un agoniste des récepteurs de l'adénosine, en particulier du sous-type de récepteur A2. Il se lie à ces récepteurs et module leur activité, ce qui conduit à diverses réponses physiologiques. Le composé a été démontré comme interagissant avec les protéines virales, inhibant leur réplication et réduisant la charge virale .
Applications De Recherche Scientifique
Metrifudil has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study adenosine receptor interactions and to develop new synthetic methodologies.
Biology: Metrifudil is employed in research on cellular signaling pathways and receptor-ligand interactions.
Medicine: The compound has been investigated for its potential in treating neurological disorders and viral infections.
Industry: Metrifudil is used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mécanisme D'action
Metrifudil exerts its effects by acting as an agonist at adenosine receptors, particularly the A2 receptor subtype. It binds to these receptors and modulates their activity, leading to various physiological responses. The compound has been shown to interact with viral proteins, inhibiting their replication and reducing viral load .
Comparaison Avec Des Composés Similaires
Le métrifudil est unique en raison de sa sélectivité pour les récepteurs de l'adénosine et de son double rôle en neurologie et en virologie. Des composés similaires comprennent :
N6-Benzyladénosine : Un autre agoniste des récepteurs de l'adénosine présentant des propriétés antivirales similaires.
Régadénoson : Un agoniste sélectif du récepteur A2A utilisé dans les tests d'effort cardiaque.
Dipyridamole : Un inhibiteur du transporteur de l'adénosine présentant des effets vasodilatateurs .
Le métrifudil se distingue par ses interactions spécifiques avec les protéines virales et ses applications thérapeutiques potentielles en neurologie et en virologie.
Propriétés
IUPAC Name |
2-(hydroxymethyl)-5-[6-[(2-methylphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-10-4-2-3-5-11(10)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)27-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEMZCZWZXHBKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860308 |
Source


|
| Record name | N-[(2-Methylphenyl)methyl]-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12301930.png)

![Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12301943.png)


![4-ethoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12301966.png)





![5-ethenyl-3-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B12301991.png)
![ethyl 4-(10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate](/img/structure/B12301995.png)

